
3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of related oxadiazole compounds involves various chemical reactions, providing a foundation for the development of compounds with potential applications in medicinal chemistry. For example, the synthesis of 1,3,4-triazoles and oxadiazoles from isonicotinic acid hydrazide highlights the versatility of these chemical structures in creating compounds with antimicrobial activities (Bayrak et al., 2009). Additionally, the synthesis and characterization of novel oxadiazole derivatives, such as those incorporating the pyridine moiety, have been explored for their optical properties, indicating potential applications in materials science (Ge et al., 2014).
Coordination Complexes and Structural Analysis
Oxadiazole derivatives, including those related to 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, have been utilized in the formation of lanthanide coordination complexes. These complexes exhibit interesting structural properties, such as 1D and 2D network structures, which could be relevant in the development of new materials (Zhang et al., 2015).
Antimicrobial and Anticancer Activities
Compounds derived from oxadiazoles have shown antimicrobial and anticancer activities. For instance, the synthesis of oxadiazole derivatives from nicotinic acid hydrazide has led to compounds with potential antimycobacterial activity (Sidhaye et al., 2011). Moreover, the development of 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases from isonicotinic acid hydrazide derivatives has resulted in compounds with significant in vitro anticancer activity against various human cancer cell lines (Abdo & Kamel, 2015).
Electronic and Optical Applications
The synthesis of m-terphenyl oxadiazole derivatives has been explored for their potential in electronic and optical applications, particularly in organic light-emitting diodes (OLEDs). These materials exhibit high electron mobility and efficiency, demonstrating their potential as electron-transporting and exciton-blocking materials for blue, green, and red phosphorescent OLEDs (Shih et al., 2015).
Wirkmechanismus
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural features, it’s plausible that it could interact with various enzymes or receptors, leading to changes in cellular processes .
Pharmacokinetics
Its molecular weight (21920 g/mol) and structure suggest that it could be well-absorbed and distributed in the body .
Eigenschaften
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)4-3-8-12-10(13-16-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXBCTUNCOJZGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390212 |
Source


|
| Record name | 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-11-9 |
Source


|
| Record name | 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is known about the structural characteristics of 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid?
A1: 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid exhibits specific structural features as revealed by its crystallographic data []. The molecule features a benzene ring that lies almost coplanar with the heterocyclic ring, forming a dihedral angle of 11.3° []. Additionally, the carboxyl group's plane is rotated by 8.4° relative to the 1,2,4-oxadiazole ring plane []. The aliphatic chain within the molecule adopts an extended conformation [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)
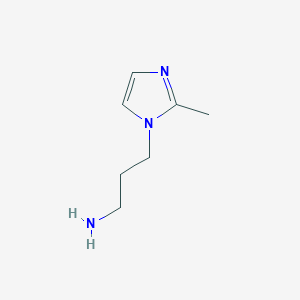
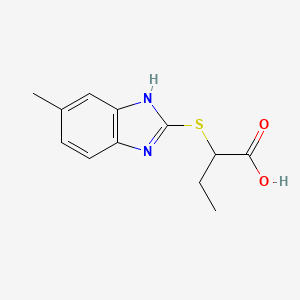
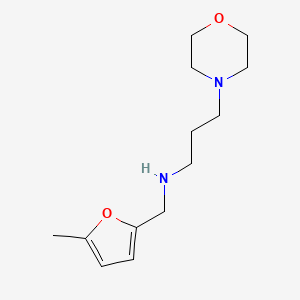

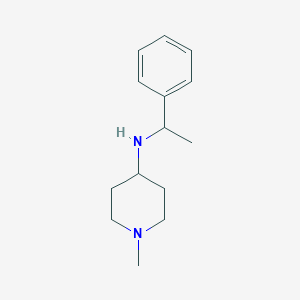
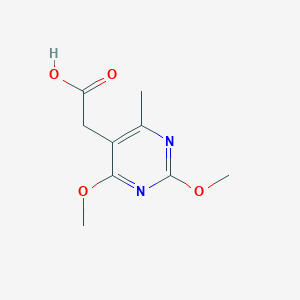
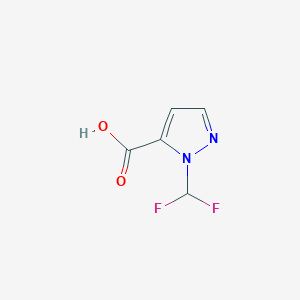
![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)

![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)
![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)
![{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1351581.png)

